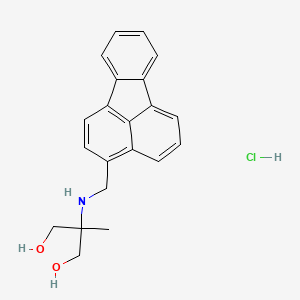
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
Cat. No. B3064336
M. Wt: 355.9 g/mol
InChI Key: XPSPHVAGYMFPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04808632
Procedure details


To a 2 L Erlenmeyer flask was added 3-fluoranthenecarbaldeyde (11.51 g, 50 mmol) 2-methyl-2-amino-1,3-propanediol (Aldrich, 5.52 g, 52.5 mmol), p-toluenesulfonic acid.H2O (Eastman Kodak Co., Rochester, NY, 14650, 0.1 g, 0.5 mmol), and PhCH3 (500 mL). The mixture was warmed to reflux for a few minutes and H2O (2-3 mL) was driven off. The resulting golden colored solution was allowed to cool to RT, diluted with abs. EtOH (500 mL) and stirred overnight. NaBH3CN (Aldrich, 95%, 1.57 g, 25 mmol) was added to the reaction. After the NaBH3CN dissolved, an indicator (bromocresol green, Eastman, 5 mg) was added. To the resulting added. To the resulting blue solution was added 5 drops of 1M solution of HCl gas in abs.olute EtOH every 15 minutes. After 3 days the indicator turned green then yellow and voluminous white precipitate was present in the flask. To the flask was then added 1M HCl gas (10 mL) in abs. EtOH, and H2O (10 mL). The liquid was then removed by rotary evaporation to give a yellow solid. The solid was shaken with 20% HCl solution (500 mL) and collected by filtration. The resulting solid was washed with additional 20% HCl solution (250 mL) and then with CH2Cl2 (4×250 mL), pressed and then sucked dry. The slightly yellow solid was then recrystallized from CH3OH/Et2O to give 11.80 g (66%) of 2-((3-fluoranthenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride mp 262°-265° (dec), (C,H,Cl,N).











[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:15]2=[C:16]3[C:8]([C:9]4[C:14]2=[CH:13][CH:12]=[CH:11][CH:10]=4)=[CH:7][CH:6]=[CH:5][C:4]3=C(C=O)C=1.[C:19]1([CH3:29])C=CC(S(O)(=O)=O)=CC=1.[BH3-][C:31]#[N:32].[Na+].CC1C(Br)=C(O)C(Br)=CC=1[C:44]1([C:55]2[CH:56]=C(Br)C(O)=C(Br)[C:60]=2C)[O:54]S(=O)(=O)C2C=CC=CC1=2.[ClH:65].CC[OH:68]>O.C1(C)C=CC=CC=1>[ClH:65].[CH:7]1[C:8]2=[C:16]3[C:15]([C:14]4[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=4)=[CH:1][CH:29]=[CH:19][C:4]3=[C:5]([CH2:31][NH:32][C:55]([CH3:60])([CH2:44][OH:54])[CH2:56][OH:68])[CH:6]=1 |f:2.3,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
2.5 (± 0.5) mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
11.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
|
Step Eleven
Step Twelve
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Thirteen
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for a few minutes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with abs
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid was then removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting solid was washed with additional 20% HCl solution (250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sucked dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The slightly yellow solid was then recrystallized from CH3OH/Et2O
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)CNC(CO)(CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.8 g | |
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
